molecular formula C7H9ClN2O2S2 B11814820 5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide

5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B11814820
M. Wt: 252.7 g/mol
InChI Key: DTYPEDMRRXHYPY-UHFFFAOYSA-N
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Description

5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S2 and a molecular weight of 252.74 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a sulfonamide group attached to a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-mercapto-pyridine with N,N-dimethylsulfonamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-mercapto-N,N-dimethylpyridine-3-sulfonamide
  • 5-Iodo-4-mercapto-N,N-dimethylpyridine-3-sulfonamide
  • 5-Fluoro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide

Uniqueness

5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloro group can participate in specific substitution reactions that are not as readily accessible with other halogens .

Properties

Molecular Formula

C7H9ClN2O2S2

Molecular Weight

252.7 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C7H9ClN2O2S2/c1-10(2)14(11,12)6-4-9-3-5(8)7(6)13/h3-4H,1-2H3,(H,9,13)

InChI Key

DTYPEDMRRXHYPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CNC=C(C1=S)Cl

Origin of Product

United States

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